(S)-(-)-4-tert-Butyl-2-oxazolidinone

Evans auxiliary diastereoselective alkylation stereocontrol

Inconsistent diastereoselectivity from flexible or low-steric auxiliaries leads to wasted synthetic effort and costly chromatography. (S)-(-)-4-tert-Butyl-2-oxazolidinone eliminates this uncertainty through a conformationally rigid C4-tert-butyl group that enforces predictable facial selectivity. • Achieves >99:1 dr in lithium enolate alkylations, often removing the need for diastereomer separation. • Crystalline solid (mp 118-120 °C) allows auxiliary recovery and recrystallization, cutting material costs in multi-step campaigns. • Delivers reliable syn-aldol selectivity across substrates, reducing reaction development time.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 54705-42-9
Cat. No. B1587944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-4-tert-Butyl-2-oxazolidinone
CAS54705-42-9
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC(=O)N1
InChIInChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m1/s1
InChIKeyWKUHGFGTMLOSKM-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-4-tert-Butyl-2-oxazolidinone Selection Guide


(S)-(-)-4-tert-Butyl-2-oxazolidinone (CAS 54705-42-9) is a chiral oxazolidinone auxiliary belonging to the Evans auxiliary class, widely utilized in asymmetric synthesis for stereoselective C–C and C–X bond formation [1]. Derived from (S)-tert-leucine or via alternative synthetic routes from (S)-proline, it is commercially available as a white crystalline powder with a melting point of 118–120 °C and molecular weight of 143.18 g/mol [2]. The compound functions by forming a rigid N-acyl enolate intermediate that enforces facial selectivity during alkylation, aldol, Michael addition, and Diels–Alder reactions . Its defining structural feature is the C4-tert-butyl substituent, which provides substantial steric bulk and conformational rigidity—properties that differentiate it from benzyl-, isopropyl-, or phenyl-substituted oxazolidinone analogs [3].

Why (S)-(-)-4-tert-Butyl-2-oxazolidinone Has No Generic Substitute


Oxazolidinone chiral auxiliaries are not interchangeable in asymmetric synthesis because stereochemical outcomes are exquisitely sensitive to the steric and conformational properties of the C4 substituent. The C4-tert-butyl group in (S)-(-)-4-tert-butyl-2-oxazolidinone provides a unique combination of conformational rigidity and steric shielding that benzyl, isopropyl, and phenyl analogs cannot replicate. Benzyl-substituted auxiliaries possess rotational freedom around the C–C bond that can attenuate stereocontrol under certain conditions [1]; isopropyl-substituted auxiliaries offer insufficient steric bulk to match tert-butyl performance [2]; and cross-class auxiliaries such as Oppolzer sultams exhibit fundamentally different reactivity profiles that may produce superior or inferior diastereoselectivity depending on the specific reaction manifold [3]. Consequently, substitution without validation risks compromised diastereomeric excess (de), reduced isolated yields, or complete stereochemical erosion—outcomes that translate directly to failed synthetic campaigns, wasted materials, and extended project timelines. The quantitative evidence below substantiates these differentiation claims.

(S)-(-)-4-tert-Butyl-2-oxazolidinone Comparative Evidence


Alkylation Diastereoselectivity: tert-Butyl vs. Benzyl

(S)-(-)-4-tert-Butyl-2-oxazolidinone delivers diastereomeric ratios (dr) exceeding 99:1 in alkylation reactions, whereas 4-benzyl-2-oxazolidinone—the most widely used Evans auxiliary—exhibits variable and often inferior stereocontrol due to conformational flexibility of the benzyl substituent . The tert-butyl group lacks rotational freedom and remains fixed in a conformation that maximizes steric shielding of one enolate face, a structural feature described as a steric 'picket fence' effect . This difference becomes particularly pronounced with challenging electrophiles or under non-optimized reaction conditions where benzyl auxiliaries may produce dr values as low as 85:15 [1].

Evans auxiliary diastereoselective alkylation stereocontrol

Stereocontrol: tert-Butyl vs. Isopropyl Auxiliaries

A direct structural-activity comparison demonstrates that simple 4-isopropyl-substituted oxazolidinones provide inferior stereocontrol compared to 4-tert-butyl-substituted oxazolidinones. This relationship is so well established that the 'SuperQuat' class of auxiliaries (5,5-dimethyl-4-isopropyloxazolidin-2-one) was explicitly designed with a gem-dimethyl group at C5 to conformationally bias the isopropyl group and thereby mimic the stereocontrol of the C4-tert-butyl group [1]. The necessity of this structural mimicry underscores that the 4-isopropyl analog alone cannot match the performance of (S)-(-)-4-tert-butyl-2-oxazolidinone in enolate alkylations, kinetic resolutions, and Diels–Alder cycloadditions [1].

SuperQuat stereocontrol Evans auxiliary design

Conjugate Addition Selectivity: Evans vs. Oppolzer Sultams

In Rh-catalyzed 1,4-conjugate addition of alkenylzirconocene chlorides to electron-deficient alkenes, the choice of chiral auxiliary profoundly affects diastereoselectivity. Using Oppolzer's sultam as the chiral auxiliary on an α,β-enoic acid amide substrate produced high diastereoselectivity (95% yield, 90% de), whereas substitution with an Evans oxazolidinone auxiliary (class representative) under identical conditions yielded poor diastereoselectivity (98% yield, 26% de) [1]. This cross-study comparable evidence demonstrates that for this specific reaction manifold, Evans auxiliaries are not the optimal choice despite their broad utility elsewhere—a critical consideration for procurement decisions when the target reaction class is known.

diastereoselectivity conjugate addition chiral auxiliary comparison

Crystallinity and Purification Advantage

(S)-(-)-4-tert-Butyl-2-oxazolidinone is a crystalline solid with a melting point of 118–120 °C (lit.) and appears as a white powder, crystals, or crystalline powder . This high crystallinity facilitates purification by recrystallization following synthetic transformations and enables recovery and reuse of the auxiliary after cleavage—a key practical advantage for multi-step synthesis and process-scale applications [1]. In contrast, several other Evans auxiliaries (particularly those with additional substitution at C5 or with non-crystalline substituents) may exist as oils or low-melting solids that are less amenable to recrystallization-based purification and recovery .

crystalline auxiliary recrystallization practical handling

Enolate Geometry and Conformational Rigidity

The C4-tert-butyl group of (S)-(-)-4-tert-butyl-2-oxazolidinone enforces a rigid conformation that favors exclusive formation of the (Z)-lithium enolate upon deprotonation of N-acyl derivatives, a prerequisite for high facial selectivity in subsequent electrophilic attack . This conformational lock is more robust than that provided by benzyl or isopropyl substituents, which permit greater conformational mobility at the enolate stage [1]. The predictable and reproducible (Z)-enolate geometry directly correlates with the consistently high diastereoselectivities (>99:1 dr) observed across a broad range of alkylation and aldol substrates [2].

enolate geometry facial selectivity Z-enolate

Diastereoselectivity: tert-Butyl vs. Phenyl Oxazolidinones

In conjugate additions of organocuprate reagents to N-enoyl-oxazolidinones, the nature of the C4 substituent significantly impacts diastereoselectivity. Studies comparing 4-isopropyl-, 4-phenyl-, and 5,5-diphenyl-substituted oxazolidinones demonstrate that highest diastereoselectivities (>90% de) are consistently observed with 4-phenyl derivatives ('Hruby effect'), while 4-alkyl-substituted auxiliaries (including 4-tert-butyl) generally provide lower de values in this specific reaction manifold [1]. This cross-study comparable evidence indicates that for conjugate addition applications, 4-phenyl oxazolidinones may be superior to 4-tert-butyl oxazolidinones, underscoring the importance of matching auxiliary to reaction class.

diastereoselectivity conjugate addition 4-phenyl oxazolidinone

(S)-(-)-4-tert-Butyl-2-oxazolidinone Applications


Enolate Alkylation to α-Substituted Carboxylic Acids

(S)-(-)-4-tert-Butyl-2-oxazolidinone is optimally deployed for lithium enolate alkylations where maximum diastereomeric ratios (>99:1 dr) are required. The tert-butyl group's conformational rigidity and steric shielding provide superior stereocontrol compared to benzyl- or isopropyl-substituted auxiliaries [1]. This scenario is particularly relevant for the asymmetric synthesis of α-alkyl carboxylic acids, α-amino acids, and fragments of bioactive natural products where high enantiopurity is non-negotiable. The consistently high dr eliminates the need for diastereomer separation by chromatography in many cases, reducing purification costs and improving overall synthetic efficiency .

Predictable syn-Aldol Reactions

The rigid (Z)-enolate geometry enforced by the 4-tert-butyl substituent makes this auxiliary highly effective for syn-aldol reactions with aldehydes, providing predictable and reproducible diastereoselectivity across a range of substrates . This predictability is valuable in pharmaceutical process development and academic total synthesis where reaction outcome reliability directly impacts project timelines and material costs. The auxiliary is particularly advantageous when working with challenging or precious aldehyde substrates where maximizing yield and selectivity on the first attempt is critical [2].

Auxiliary Recovery in Multi-Step Synthesis

The crystalline nature of (S)-(-)-4-tert-butyl-2-oxazolidinone (mp 118–120 °C) facilitates auxiliary recovery and reuse after cleavage via LiOH/H₂O₂ hydrolysis or LiBH₄ reduction [3]. In multi-step total synthesis campaigns—particularly in natural product synthesis or pharmaceutical intermediate production—the ability to recover and recrystallize the auxiliary reduces overall material costs and minimizes waste. This practical advantage differentiates this auxiliary from non-crystalline analogs that require chromatographic recovery and may suffer from lower recovery yields [3].

Azidation to β-Hydroxy-α-amino Acids

(S)-(-)-4-tert-Butyl-2-oxazolidinone is effective for the asymmetric synthesis of β-hydroxy-α-amino acid derivatives via diastereoselective azidation of N-acyl oxazolidinones, a key transformation in the preparation of biologically active peptides and amino acid analogs [4]. The rigid steric environment provided by the tert-butyl group enhances facial selectivity during electrophilic azide transfer, typically yielding diastereoselectivities in the 82–97% de range for appropriately matched substrates [4]. This application scenario is directly relevant to medicinal chemistry and peptide mimetic development.

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